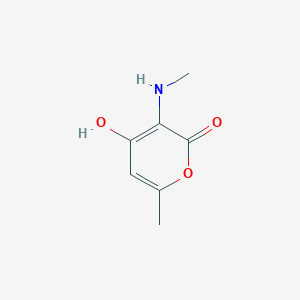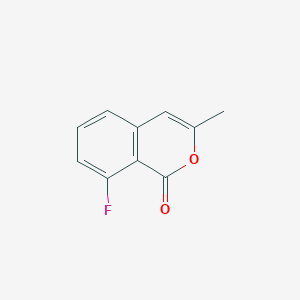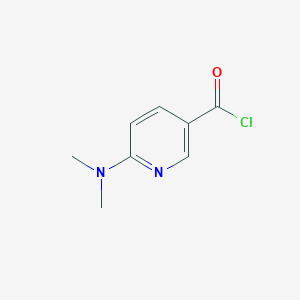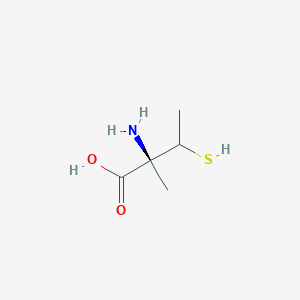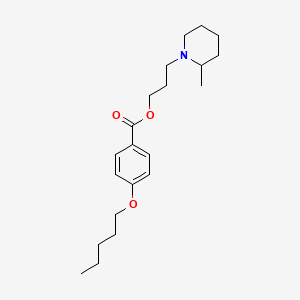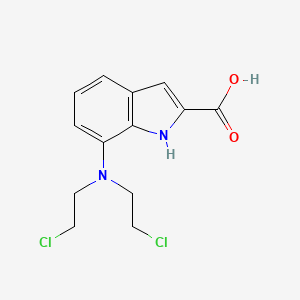
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is a complex organic compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an indole ring system substituted with a carboxylic acid group at the 2-position and a bis(2-chloroethyl)amino group at the 7-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indole-2-carboxylic acid as the starting material.
Substitution Reaction: The indole-2-carboxylic acid undergoes a nucleophilic substitution reaction with bis(2-chloroethyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The temperature is maintained at around 50-70°C, and the reaction is monitored until completion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized using a batch process to ensure consistency and quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Scale-Up: The process is scaled up to produce larger quantities, with careful control of reaction parameters to maintain product quality.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions at the indole ring or the amino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives with oxidized functional groups.
Reduction Products: Derivatives with reduced carboxylic acid groups, such as indole-2-carboxylic acid alcohol or amine.
Substitution Products: Various substituted indole derivatives based on the nucleophile or electrophile used.
科学研究应用
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV-1 integrase strand transfer inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The bis(2-chloroethyl)amino group interacts with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
相似化合物的比较
Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Indole-2-carboxylic acid derivatives: Various derivatives with different substituents at the indole ring.
Uniqueness: Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
属性
CAS 编号 |
731-76-0 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC 名称 |
7-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-9-8-10(13(18)19)16-12(9)11/h1-3,8,16H,4-7H2,(H,18,19) |
InChI 键 |
NXEJUQMSIFIXKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N(CCCl)CCCl)NC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
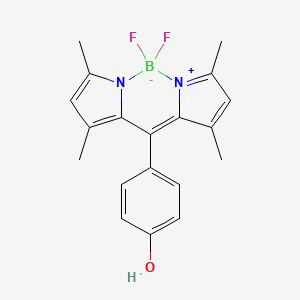
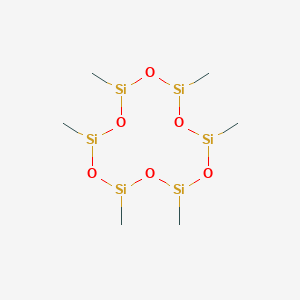
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
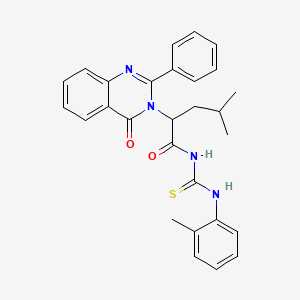
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
